molecular formula C12H23N3O2S B2654453 N-Butyl-N-methyl-4-prop-2-ynylpiperazine-1-sulfonamide CAS No. 1935729-08-0

N-Butyl-N-methyl-4-prop-2-ynylpiperazine-1-sulfonamide

Katalognummer B2654453
CAS-Nummer: 1935729-08-0
Molekulargewicht: 273.4
InChI-Schlüssel: SCGSXPHAUNMJBF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Butyl-N-methyl-4-prop-2-ynylpiperazine-1-sulfonamide, also known as BW373U86, is a selective agonist for the kappa-opioid receptor. It has been extensively studied for its potential use in the treatment of various diseases, including pain, addiction, and depression.

Wirkmechanismus

N-Butyl-N-methyl-4-prop-2-ynylpiperazine-1-sulfonamide selectively activates the kappa-opioid receptor, which is a G protein-coupled receptor that is primarily located in the brain and spinal cord. Activation of the kappa-opioid receptor by N-Butyl-N-methyl-4-prop-2-ynylpiperazine-1-sulfonamide leads to the inhibition of neurotransmitter release, which results in analgesia, anti-addictive effects, and antidepressant effects.
Biochemical and Physiological Effects:
N-Butyl-N-methyl-4-prop-2-ynylpiperazine-1-sulfonamide has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of the neurotransmitter dopamine in the brain, which is thought to contribute to its anti-addictive effects. It has also been shown to decrease the levels of the stress hormone corticosterone, which is thought to contribute to its antidepressant effects. Additionally, it has been shown to decrease the levels of the pro-inflammatory cytokine interleukin-1beta, which is thought to contribute to its anti-inflammatory effects.

Vorteile Und Einschränkungen Für Laborexperimente

N-Butyl-N-methyl-4-prop-2-ynylpiperazine-1-sulfonamide has several advantages for lab experiments. It is highly selective for the kappa-opioid receptor, which allows for the study of the specific effects of kappa-opioid receptor activation. Additionally, it has been extensively studied in animal models, which allows for the translation of findings to humans. However, there are also limitations to the use of N-Butyl-N-methyl-4-prop-2-ynylpiperazine-1-sulfonamide in lab experiments. It has a short half-life, which requires frequent dosing, and it can be difficult to administer due to its low solubility.

Zukünftige Richtungen

There are several future directions for research on N-Butyl-N-methyl-4-prop-2-ynylpiperazine-1-sulfonamide. One area of research is the development of more potent and selective kappa-opioid receptor agonists. Another area of research is the development of more effective administration methods, such as the use of prodrugs or sustained-release formulations. Additionally, there is a need for further research on the safety and efficacy of N-Butyl-N-methyl-4-prop-2-ynylpiperazine-1-sulfonamide in humans, particularly in the treatment of pain, addiction, and depression.

Synthesemethoden

The synthesis of N-Butyl-N-methyl-4-prop-2-ynylpiperazine-1-sulfonamide involves several steps, including the reaction of 4-chlorobutyronitrile with methylamine, followed by the reaction of the resulting product with propargyl bromide. The final step involves the reaction of the resulting propargylamine with sulfonic acid chloride to form N-Butyl-N-methyl-4-prop-2-ynylpiperazine-1-sulfonamide.

Wissenschaftliche Forschungsanwendungen

N-Butyl-N-methyl-4-prop-2-ynylpiperazine-1-sulfonamide has been extensively studied for its potential use in the treatment of various diseases. It has been shown to have analgesic effects in animal models of pain, including neuropathic pain and inflammatory pain. It has also been shown to have anti-addictive effects in animal models of drug addiction, including cocaine and morphine addiction. Additionally, it has been shown to have antidepressant effects in animal models of depression.

Eigenschaften

IUPAC Name

N-butyl-N-methyl-4-prop-2-ynylpiperazine-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O2S/c1-4-6-8-13(3)18(16,17)15-11-9-14(7-5-2)10-12-15/h2H,4,6-12H2,1,3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCGSXPHAUNMJBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)N1CCN(CC1)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Butyl-N-methyl-4-prop-2-ynylpiperazine-1-sulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.